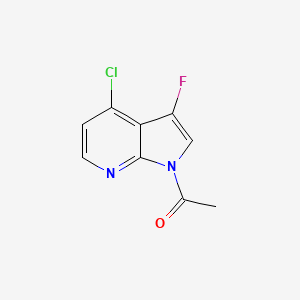

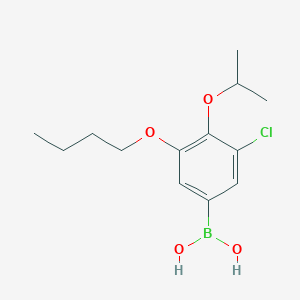

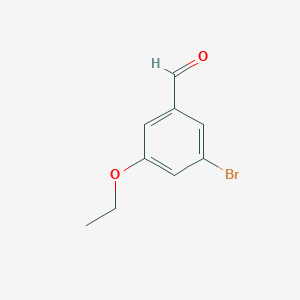

![molecular formula C15H17NO6 B1378110 1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1384430-43-6](/img/structure/B1378110.png)

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C15H17NO6 . It is a versatile compound that holds promise in scientific research, with potential applications across various fields such as drug development, materials science, and catalysis.

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid”, often involves reactions of primary amines with diols . The methodology for synthesizing 2-substituted pyrrolidines involves simple materials like carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .Molecular Structure Analysis

The molecular structure of “1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also features a benzyloxy carbonyl group and a carboxymethyl group attached to the pyrrolidine ring .Chemical Reactions Analysis

Carboxylic acids, such as “1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid”, can undergo a variety of reactions. They can react with Thionyl Chloride to form acid chlorides, with alcohols to form esters (Fischer esterification), and with amines to form amides . The direct reaction of a carboxylic acid with an amine would be expected to be difficult because the basic amine would deprotonate the carboxylic acid to form a highly unreactive carboxylate .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid” are characterized by its molecular weight of 307.30 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications

Chemical Synthesis and Functionalization

- Cyclic amines, including pyrrolidine derivatives, have been functionalized through redox-annulations with α,β-unsaturated carbonyl compounds. This process, promoted by carboxylic acid, generates conjugated azomethine ylides followed by electrocyclization, yielding ring-fused pyrrolines and pyrrolidines (Kang et al., 2015).

- The synthesis of a conformationally restricted analog of pregabalin involved the stereoselective alkylation of a chiral pyrrolidin-2-one, highlighting the utility of pyrrolidine derivatives in synthesizing complex molecules with potential therapeutic applications (Galeazzi et al., 2003).

Development of Novel Compounds

- Lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including those modified with benzyloxy groups, have been studied for their syntheses, crystal structures, and photophysical properties. These polymers exhibit potential applications in material science and photoluminescence (Sivakumar et al., 2011).

- A novel synthesis approach utilizing a multicomponent domino reaction has been employed to generate highly substituted pyrrolidines. This methodology illustrates the versatility of pyrrolidine derivatives in combinatorial chemistry for the efficient synthesis of complex molecular structures (Tietze et al., 2002).

properties

IUPAC Name |

3-(carboxymethyl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-12(18)8-15(13(19)20)6-7-16(10-15)14(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDXXFAQLUCRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CC(=O)O)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)

![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)